molecular formula C12H25N3O B1327094 N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine CAS No. 1142210-61-4

N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine

Cat. No.: B1327094
CAS No.: 1142210-61-4
M. Wt: 227.35 g/mol
InChI Key: QYKRHZNUFPPAIW-UHFFFAOYSA-N
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Description

N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine is a synthetic compound that belongs to the family of piperidine derivatives. It is characterized by its molecular formula C12H25N3O and a molecular weight of 227.35 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with morpholine derivatives under controlled conditions. One common method includes the reaction of N-methylpiperidine with 2-chloroethylmorpholine in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by binding to these targets and modulating their activity, which can lead to various biochemical and physiological effects. The pathways involved include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine is unique due to its combined piperidine and morpholine structures, which confer distinct chemical and biological properties. This dual structure allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-14(12-2-4-13-5-3-12)6-7-15-8-10-16-11-9-15/h12-13H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKRHZNUFPPAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1CCOCC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401230781
Record name 4-Morpholineethanamine, N-methyl-N-4-piperidinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142210-61-4
Record name 4-Morpholineethanamine, N-methyl-N-4-piperidinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142210-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholineethanamine, N-methyl-N-4-piperidinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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